N-[(4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic compound featuring a pyrrole-2-carboxamide core substituted with a 3-(trifluoromethyl)benzoyl group at the 4-position and a (4-methoxyphenyl)methyl moiety on the amide nitrogen.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-29-17-7-5-13(6-8-17)11-26-20(28)18-10-15(12-25-18)19(27)14-3-2-4-16(9-14)21(22,23)24/h2-10,12,25H,11H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZOHXWNLGTMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130735 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478078-25-0 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478078-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
- Molecular Formula : C18H17F3N2O2
- Molecular Weight : 402.4 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 6
- LogP (XLogP3-AA) : 4 .
The compound has been studied for its interaction with various biological targets, primarily in cancer therapy. Its mechanism involves:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells, leading to reduced tumor growth.
- Anti-inflammatory Properties : Preliminary data suggest that it may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.01 | Apoptosis induction |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| HeLa | 7.01 | Microtubule disassembly |
| A549 | 8.55 | Induction of autophagy |
These values indicate a potent inhibitory effect on cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be attributed to its structural components:
- The trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to target proteins.
- The methoxyphenyl moiety contributes to the overall stability and bioavailability of the compound.
Modifications to these groups have been explored to optimize activity and reduce toxicity .
Case Studies
- In Vivo Studies : In a mouse xenograft model, this compound demonstrated significant tumor growth inhibition compared to control groups, validating its potential for further clinical development .
- Preclinical Trials : The compound was evaluated alongside standard treatments in various preclinical settings, showing enhanced efficacy and a favorable safety profile .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a chemical compound with the CAS number 478078-25-0 . It has the molecular formula C21H17F3N2O3 . Other names for this compound include 4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide and this compound .
While the search results do not provide detailed applications, data tables, or case studies specifically for this compound, they do offer some context regarding similar compounds and related research areas:
- Pyrrole Derivatives: The search results include information on pyrrole derivatives and their applications. For example, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate is mentioned as a calcium channel activator . Additionally, other pyrrole-containing compounds have been explored for their anti-inflammatory and anticancer properties .
- Trifluoromethylphenyl Derivatives: Several search results mention compounds containing trifluoromethylphenyl groups, which may be relevant due to the presence of this group in the target compound .
- Antiviral Agents: Research on N-heterocycles has identified promising antiviral agents . Although not directly related to the target compound, this highlights the potential of nitrogen-containing heterocyclic compounds in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Benzoyl Substituent
Positional Isomerism
- Target Compound : 3-(Trifluoromethyl)benzoyl at the pyrrole 4-position.
- Analog (CAS 439112-00-2) : Substituted with a 4-methoxybenzoyl group instead of 3-(trifluoromethyl)benzoyl .
- Impact : The 4-methoxy group (electron-donating) may reduce electrophilicity compared to the 3-trifluoromethyl group (electron-withdrawing), altering binding interactions in biological systems.
Trifluoromethyl vs. Methylbutanoyl
- Analog (CAS 439111-94-1): Features a 3-methylbutanoyl group instead of 3-(trifluoromethyl)benzoyl .
Modifications to the Amide Nitrogen Substituent
Heterocyclic vs. Aromatic Side Chains
- Analog (CAS 478259-38-0): Pyridin-3-ylmethyl group replaces the 4-methoxyphenylmethyl side chain .
Alkyl vs. Aryl Side Chains
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ~375–400 g/mol (based on analogs).
- Analog (CAS 439111-94-1): Molecular weight 352.35 g/mol .
Metabolic Stability
Data Table: Structural and Property Comparison
*Estimated based on structural analogs.
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The trifluoromethyl and methoxy groups exhibit opposing electronic effects, warranting further studies to correlate substituent position/type with receptor binding (e.g., cannabinoid receptors suggested in ).
- Pharmacokinetic Data: No direct bioavailability or toxicity data are available in the provided evidence. Future work should prioritize in vitro ADME assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
